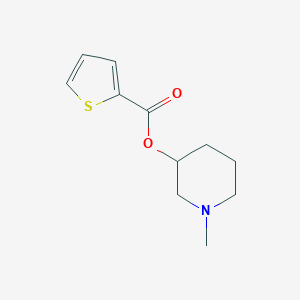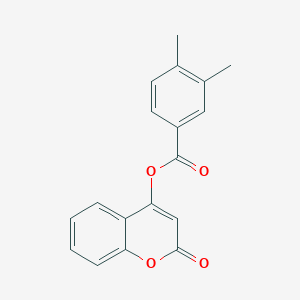![molecular formula C18H19NO B252684 N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine](/img/structure/B252684.png)
N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine, also known as PEPB, is a chemical compound that has been the focus of scientific research due to its potential in various applications. PEPB is a synthetic compound that has been developed as a potential drug candidate for the treatment of various diseases.
Mecanismo De Acción
N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine exerts its effects through the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of COX-2, an enzyme involved in inflammation, and the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival. N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has also been reported to modulate the activity of various neurotransmitters and receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has been reported to have various biochemical and physiological effects. It has been reported to reduce inflammation and oxidative stress, which may contribute to its anti-cancer and neuroprotective effects. N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has also been reported to improve glucose metabolism and insulin sensitivity, which may have implications for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has also been reported to have low toxicity and high stability, which makes it suitable for in vitro and in vivo studies. However, N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has some limitations, such as its relatively low solubility in water, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine. One potential direction is the development of N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine as a drug candidate for the treatment of various diseases. Further studies are needed to evaluate the safety and efficacy of N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine in animal models and clinical trials. Another potential direction is the study of the mechanism of action of N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine in more detail. Further studies are needed to elucidate the molecular targets of N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine and the signaling pathways involved in its effects. Finally, the development of new synthesis methods for N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine may also be a future direction, as it may lead to improved yields and purity of the compound.
In conclusion, N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine is a synthetic compound that has been the focus of scientific research due to its potential in various applications. N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. Its mechanism of action involves the inhibition of various enzymes and signaling pathways. N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine, including the development of N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine as a drug candidate, the study of its mechanism of action, and the development of new synthesis methods.
Métodos De Síntesis
N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine can be synthesized using a multi-step process that involves the reaction of 4-(2-propynyloxy)benzyl chloride with 2-phenylethylamine in the presence of a base. The resulting intermediate is then subjected to a reductive amination reaction with formaldehyde and sodium cyanoborohydride to yield N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine. The synthesis process has been optimized to yield high purity and yield of N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine.
Aplicaciones Científicas De Investigación
N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has been the focus of scientific research due to its potential in various applications. N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has been studied for its anti-inflammatory and anti-cancer properties. It has been reported to inhibit the growth of cancer cells and induce apoptosis. N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been reported to have neuroprotective effects and improve cognitive function in animal models.
Propiedades
Nombre del producto |
N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine |
|---|---|
Fórmula molecular |
C18H19NO |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
2-phenyl-N-[(4-prop-2-ynoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C18H19NO/c1-2-14-20-18-10-8-17(9-11-18)15-19-13-12-16-6-4-3-5-7-16/h1,3-11,19H,12-15H2 |
Clave InChI |
PKAUIEGMVBIQMK-UHFFFAOYSA-N |
SMILES |
C#CCOC1=CC=C(C=C1)CNCCC2=CC=CC=C2 |
SMILES canónico |
C#CCOC1=CC=C(C=C1)CNCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-4-{[(4-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}butyl)amino]carbonyl}pyridinium](/img/structure/B252604.png)
![1-Methyl-4-{[(2-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}ethyl)amino]carbonyl}pyridinium](/img/structure/B252605.png)






![2-[Tert-butyl(methyl)amino]ethyl benzoate](/img/structure/B252621.png)
![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)

![1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B252626.png)
![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)